molecular formula C8H6S4 B1584605 2-Thienyl disulfide CAS No. 6911-51-9

2-Thienyl disulfide

Cat. No. B1584605
CAS RN: 6911-51-9
M. Wt: 230.4 g/mol
InChI Key: YOLFWWMPGNMXFI-UHFFFAOYSA-N
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Description

2-Thienyl disulfide is a chemical compound with the molecular formula C8H6S4 . It has an average mass of 230.393 Da and a monoisotopic mass of 229.935226 Da .


Molecular Structure Analysis

The molecular structure of 2-Thienyl disulfide consists of two thiophene rings connected by a disulfide bond . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .


Chemical Reactions Analysis

The interconversion between dithiol and disulfide groups is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state . In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur .


Physical And Chemical Properties Analysis

2-Thienyl disulfide has a molecular weight of 230.39 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Flavors and Fragrances

2-Thienyl disulfide is used in the field of flavors and fragrances . It is synthesized and used for its unique scent profile .

Industrial Chemistry and Material Science

Thiophene derivatives, including 2-Thienyl disulfide, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .

Organic Electronics

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacology

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Food Additives

2-Thienyl disulfide is used as a food additive . It has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Synthesis of Other Chemicals

2-Thienyl disulfide can be used as a starting material in the synthesis of other chemicals . For example, it can be used in the production of pharmaceutical intermediates .

Gas Phase Ion Energetics

2-Thienyl disulfide may be used in the study of gas phase ion energetics . This involves the study of the formation and behavior of ions in the gas phase, which is important in fields like mass spectrometry and in the design of certain types of chemical sensors .

UV/Visible Spectroscopy

2-Thienyl disulfide could potentially be used in UV/Visible spectroscopy . This technique is used to study the absorption, emission, or scattering of electromagnetic radiation by atoms or molecules. It’s widely used in the fields of chemistry, physics, biochemistry, and industrial quality control .

Safety And Hazards

2-Thienyl disulfide is harmful if swallowed and causes skin irritation and serious eye damage . It is advised to wash hands thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiophene-based analogs, including 2-Thienyl disulfide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of 2-Thienyl disulfide and its derivatives.

properties

IUPAC Name

2-(thiophen-2-yldisulfanyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S4/c1-3-7(9-5-1)11-12-8-4-2-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLFWWMPGNMXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SSC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047476
Record name 2-Thienyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Yellow to green crystals; rubbery odour
Record name Di-2-thienyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Thienyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

5% in CH3CN, Soluble at room temperature (in ethanol)
Record name 2-Thienyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Thienyl disulfide

CAS RN

6911-51-9
Record name 2,2′-Dithiobis[thiophene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6911-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiobis(thiophene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thienyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DITHIOBIS(THIOPHENE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2G7KBC8VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Di-2-thienyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 57 °C
Record name Di-2-thienyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037173
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
YN Mabkhot, A Alsayari, A Bin Muhsinah… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… The literature on 2-thienyl disulfide derivatives shows a variety of approaches to their synthesis. For example, Astrakhantseva prepared 2-thienyl disulfides using activated …
Number of citations: 4 www.tandfonline.com
MG Voronkov, EN Deryagina, LK Papernaya - Bulletin of the Academy of …, 1985 - Springer
Conclusions The hydrothiolysis of di(2-thienyl) disulfide by hydrogen sulfide at 130–180C leads to the formation mainly of di(2-thienyl) sulfide. 2-Thiophenethiol is formed as a side-…
Number of citations: 1 link.springer.com
E Block, M Thiruvazhi - Journal of Agricultural and Food …, 1993 - ACS Publications
We recently reported the facilethermal conversion of bis (l-propenyl) disulfide (1) to cis-and trans-2-mercapto-3, 4-dimethyl-2, 3-dihydrothiophene (2)(Scheme I) and the latter to 3, 4-…
Number of citations: 11 pubs.acs.org
NI Astrakhantseva, VG Zhiryakov… - Chemistry of Heterocyclic …, 1976 - Springer
… We have previously synthesized 2-mercaptothieno[3,2-d]- and benzo[b]thieno[2,3-d]thiazoles (I and II) by reduction of, respectively, bis(3-nitro-2-thienyl- disulfide with sodium …
Number of citations: 9 link.springer.com
S Oae, Y Inubushi, M Yoshihara - Heteroatom Chemistry, 1994 - Wiley Online Library
… treatment of 2-pyridyl 2-thienyl sulfoxide la with 3-methyl-2-thienyllithium gave both 3-methyl2-(2-pyridyl)thiophene 2b and 2-(2-pyridyl)thiophene 2a in addition to di-2-thienyl disulfide …
Number of citations: 3 onlinelibrary.wiley.com
WF Liaw, JH Lee, HB Gau, CH Chen, GH Lee - Inorganica Chimica Acta, 2001 - Elsevier
The reaction of 2 equiv. of diorganyl disulfides, (bis(2-benzothiazolyl) disulfide, di(2-thienyl) disulfide, and bis(2-methyl-3-furyl) disulfide), with 1 equiv. of [HFe(CO) 4 ] − affords the stable…
Number of citations: 27 www.sciencedirect.com
S Hao, X Ye, M Zhao, J Hu, N Wang, J Li… - Advanced Synthesis …, 2020 - Wiley Online Library
… This reaction system was also applied to 2-thienyl disulfide, giving the corresponding product 4 in 55% yield (Scheme 2). No desired products were obtained when allylbenzene, 4-…
Number of citations: 9 onlinelibrary.wiley.com
CL Ye, YF Lai - Chemical engineering & technology, 2012 - Wiley Online Library
… the essential oil were organosulfur‐containing compounds and, among these, the main constituents were methyl 5‐methylfuryl sulfide (18.30 %), methyl 3,4‐dimethyl‐2‐thienyl disulfide …
Number of citations: 28 onlinelibrary.wiley.com
MC Kuo, M Chien, CT Ho - Journal of agricultural and food …, 1990 - ACS Publications
… can give alkyl 3,4-dimethyl-2-thienyl disulfide or alkyl 2,4-dimethyl-3… -2-thienyl disulfide predominating. However, when R is a propyl group, only propyl 3,4dimethyl-2-thienyl disulfide …
Number of citations: 56 pubs.acs.org
S Oae, Y Inubushi, M Yoshihara - Heteroatom Chemistry, 1993 - Wiley Online Library
Abstract Treatment of 2‐pyridyl 2‐thienyl sulfoxide with 2‐thienyllithium was found to give both 2‐(2‐pyridyl)thiophene 2 and 2,5‐(di‐2‐pyridyl)thiophene 3. The reaction between 2‐…
Number of citations: 10 onlinelibrary.wiley.com

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